molecular formula C33H40O8 B1246217 Morinol A

Morinol A

Cat. No. B1246217
M. Wt: 564.7 g/mol
InChI Key: DHPIOVHVFXYRTA-MGRUWCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morinol A is a natural product found in Morina chinensis with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Morinol Isomers : Morinol C and D, stereoisomers of Morinol A, were synthesized to explore their chemical properties. Different methods were employed for synthesizing various isomers of these neolignans (Yamauchi & Uno, 2003).

  • Stereochemistry Determination : The stereochemistry of morinols A and B was determined, which is crucial for understanding their biological activities and potential applications (Yamauchi et al., 2007).

Biological Activities

  • Antimicrobial Activity : Morinol A and its stereoisomers exhibit antimicrobial properties, particularly against certain fungi and gram-positive bacteria, highlighting its potential in developing antimicrobial agents (Akiyama et al., 2009).

  • Cytotoxic and Antimicrobial Activities : Different stereoisomers of morinol C and D showed varying degrees of cytotoxic and antibacterial activity, indicating their potential in cancer and infection treatments (Ogura et al., 2010).

  • Structure-Cytotoxic Activity Relationship : Studies on the cytotoxic activities of sesquilignans, including morinol A, showed the importance of specific structural features for their biological activity, which is valuable for drug development (Yamauchi et al., 2013).

Therapeutic Potential

  • Anti-inflammatory and Antioxidant Effects : Morinol A and related compounds have shown potential in treating inflammatory conditions like arthritis and gout, due to their effects on inflammatory mediators and oxidative stress (Dhanasekar & Rasool, 2016).

  • Neuroprotective Effects : Morinol A derivatives have demonstrated potential in neuroprotection, particularly in conditions like neuroblastoma, by modulating key factors in cell cycle and apoptosis (Cirmi et al., 2019).

  • Cardiovascular and Hepatic Health : Morinol A has shown benefits in cardiovascular and hepatic health, indicating its utility in managing conditions like hyperlipidemia and hepatocellular carcinogenesis (Chen et al., 2017; Wu et al., 2019).

Nanotechnology Applications

  • Zinc Oxide Nanoparticles : The use of Morinol A in the synthesis and application of zinc oxide nanoparticles for various technological and biological applications, like in biosafety and environmental monitoring, highlights its role in nanotechnology (Mir et al., 2020; Garza-Alonso et al., 2021).

properties

Product Name

Morinol A

Molecular Formula

C33H40O8

Molecular Weight

564.7 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[(3S,5R,6R)-6-(3,4-dimethoxyphenyl)-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]oxan-3-yl]methanol

InChI

InChI=1S/C33H40O8/c1-35-26-13-10-21(16-29(26)38-4)8-7-9-23-17-25(32(34)22-11-14-27(36-2)30(18-22)39-5)20-41-33(23)24-12-15-28(37-3)31(19-24)40-6/h7-8,10-16,18-19,23,25,32-34H,9,17,20H2,1-6H3/b8-7+/t23-,25+,32?,33-/m1/s1

InChI Key

DHPIOVHVFXYRTA-MGRUWCHMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C[C@@H]2C[C@@H](CO[C@H]2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CCC2CC(COC2C3=CC(=C(C=C3)OC)OC)C(C4=CC(=C(C=C4)OC)OC)O)OC

synonyms

morinol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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